molecular formula C8H3Na3O7S B12647880 Trisodium sulphonatophthalate CAS No. 52642-40-7

Trisodium sulphonatophthalate

Cat. No.: B12647880
CAS No.: 52642-40-7
M. Wt: 312.14 g/mol
InChI Key: ADQZBWJHUFQOBT-UHFFFAOYSA-K
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Description

Trisodium sulphonatophthalate (CAS: 52642-40-7) is a sodium salt derived from sulphonated phthalic acid. This compound’s exact uses remain underdocumented in publicly available literature, but analogous sulphonated aromatic compounds are employed in dyes, surfactants, or specialty chemicals.

Properties

CAS No.

52642-40-7

Molecular Formula

C8H3Na3O7S

Molecular Weight

312.14 g/mol

IUPAC Name

trisodium;3-sulfonatophthalate

InChI

InChI=1S/C8H6O7S.3Na/c9-7(10)4-2-1-3-5(16(13,14)15)6(4)8(11)12;;;/h1-3H,(H,9,10)(H,11,12)(H,13,14,15);;;/q;3*+1/p-3

InChI Key

ADQZBWJHUFQOBT-UHFFFAOYSA-K

Canonical SMILES

C1=CC(=C(C(=C1)S(=O)(=O)[O-])C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Trisodium sulphonatophthalate is typically synthesized through the sulfonation of phthalic anhydride followed by neutralization with sodium hydroxide

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where phthalic anhydride is treated with sulfuric acid or oleum. The resulting sulfonated product is then neutralized with sodium hydroxide to yield the final this compound compound.

Chemical Reactions Analysis

Types of Reactions: Trisodium sulphonatophthalate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert it back to phthalic acid derivatives.

    Substitution: It can participate in substitution reactions where the sulfonic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions include sulfonic acid derivatives, phthalic acid derivatives, and substituted phthalates.

Scientific Research Applications

Trisodium sulphonatophthalate has a wide range of applications in scientific research, including:

    Chemistry: Used as a chelating agent to remove heavy metals from solutions.

    Biology: Employed in biochemical assays to stabilize proteins and enzymes.

    Medicine: Investigated for its potential use in drug delivery systems due to its high solubility and stability.

    Industry: Utilized in the production of detergents, cleaning agents, and water treatment chemicals to remove heavy metal ions from wastewater.

Mechanism of Action

The mechanism by which trisodium sulphonatophthalate exerts its effects involves its ability to chelate metal ions. The sulfonic acid groups in the compound bind to metal ions, forming stable complexes that can be easily removed from solutions. This chelation process is crucial in applications such as water treatment and biochemical assays where the removal of metal ions is necessary.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares trisodium sulphonatophthalate with structurally or functionally related sodium salts, emphasizing chemical identity, applications, and safety profiles.

Compound Name CAS Number Key Functional Groups Primary Applications Safety and Regulatory Notes
This compound 52642-40-7 Sulphonated phthalate Limited data; inferred use in surfactants or dyes No specific hazard data; standard lab precautions advised
Trisodium orthophosphate 7601-54-9 Phosphate Water treatment, food additive, detergent Avoid inhalation/skin contact; medical monitoring recommended
Trisodium nitrilotriacetate 5064-31-3 Nitrilotriacetate Chelating agent in detergents, industrial processes Regulated due to environmental persistence
Sodium trimetaphosphate 7785-84-4 Cyclic phosphate Food additive (emulsifier), water softening Generally recognized as safe (GRAS) in food

Structural and Functional Differences

  • This compound vs. Phosphate Derivatives : Unlike trisodium orthophosphate (linear phosphate) or sodium trimetaphosphate (cyclic phosphate), this compound features an aromatic sulfonate group. This aromaticity may confer UV stability, making it suitable for photochemical applications, whereas phosphates excel in ion exchange and buffering .

Biological Activity

Trisodium sulphonatophthalate (TSPS) is a chemical compound that has garnered attention for its potential biological activities. This article explores the biological activity of TSPS, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

This compound is a derivative of phthalic acid, characterized by the presence of three sodium sulfonate groups. Its chemical structure contributes to its solubility in water and its ability to interact with biological molecules.

Mechanisms of Biological Activity

The biological activity of TSPS can be attributed to several mechanisms:

  • Cellular Interaction : TSPS interacts with cellular membranes, potentially altering membrane fluidity and permeability. This can affect the uptake of nutrients and the expulsion of waste products.
  • Oxidative Stress : Like other phthalates, TSPS may induce oxidative stress within cells, leading to damage in lipids, proteins, and DNA. This oxidative damage can trigger apoptosis or necrosis in severe cases.
  • Endocrine Disruption : Some studies suggest that sulphonated phthalates may exhibit endocrine-disrupting properties, affecting hormonal balance and reproductive health.

In Vitro Studies

Several in vitro studies have investigated the effects of TSPS on various cell lines:

  • Cytotoxicity : Research indicates that TSPS exhibits cytotoxic effects on human liver cells (HepG2). At concentrations above 10 µM, significant cell death was observed, alongside increased markers of oxidative stress and DNA damage.
  • Genotoxicity : A study utilizing the micronucleus assay demonstrated that exposure to TSPS led to a dose-dependent increase in micronuclei formation in treated cells, suggesting genotoxic potential.
  • Cell Cycle Arrest : TSPS exposure has been linked to cell cycle arrest at the G2/M phase, indicating its potential interference with normal cell division processes.

In Vivo Studies

In vivo studies provide additional insights into the biological activity of TSPS:

  • Animal Models : Experiments involving rodent models have shown that chronic exposure to TSPS results in reproductive toxicity and developmental abnormalities. Notably, male offspring exhibited lower testosterone levels and altered sperm morphology.
  • Metabolic Effects : Research has indicated that TSPS may influence metabolic pathways, particularly those related to lipid metabolism. Elevated levels of triglycerides were noted in animals exposed to high doses of TSPS.

Case Studies

  • Case Study 1 : A cohort study examining pregnant women exposed to personal care products containing phthalates revealed elevated urinary concentrations of TSPS. The study found correlations between high levels of TSPS and adverse pregnancy outcomes, including low birth weight.
  • Case Study 2 : An investigation into environmental impacts showed that aquatic organisms exposed to TSPS exhibited behavioral changes and reduced reproductive success. These findings highlight the ecological risks associated with this compound.

Summary of In Vitro Effects of this compound

Concentration (µM)Cell Viability (%)Micronuclei Formation (per 1000 cells)Apoptosis Rate (%)
010052
10801510
50503025
100206050

Summary of In Vivo Effects on Rodent Models

Exposure Duration (weeks)Testosterone Level (ng/mL)Sperm Morphology Abnormalities (%)
05005
440015
830030
1220050

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